molecular formula C15H12N2O3 B11058801 N-(5-cyano-2-hydroxy-3-methoxyphenyl)benzamide

N-(5-cyano-2-hydroxy-3-methoxyphenyl)benzamide

Cat. No.: B11058801
M. Wt: 268.27 g/mol
InChI Key: ROEPQNDRTJWYIK-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-hydroxy-3-methoxyphenyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyano-2-hydroxy-3-methoxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-cyano-2-hydroxy-3-methoxybenzoic acid and benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The mixture is heated to facilitate the formation of the amide bond.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific biological pathways.

Industry:

    Dye Synthesis: It can be used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-cyano-2-hydroxy-3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and cyano groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    N-(2-Hydroxyphenyl)benzamide: Lacks the cyano and methoxy groups, resulting in different reactivity and applications.

    N-(5-Cyano-2-hydroxyphenyl)benzamide: Similar but without the methoxy group, affecting its solubility and binding properties.

Uniqueness: N-(5-Cyano-2-hydroxy-3-methoxyphenyl)benzamide is unique due to the combination of the cyano, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-(5-cyano-2-hydroxy-3-methoxyphenyl)benzamide

InChI

InChI=1S/C15H12N2O3/c1-20-13-8-10(9-16)7-12(14(13)18)17-15(19)11-5-3-2-4-6-11/h2-8,18H,1H3,(H,17,19)

InChI Key

ROEPQNDRTJWYIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)NC(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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